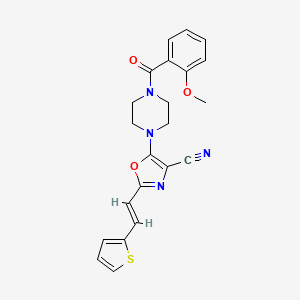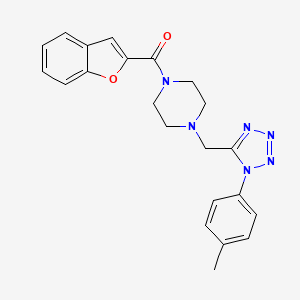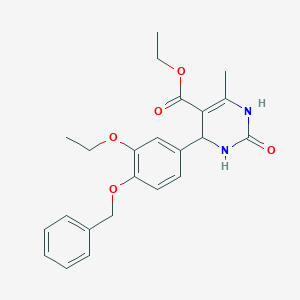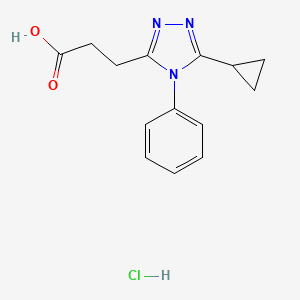![molecular formula C18H17FN4O2S B2487726 Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034494-83-0](/img/structure/B2487726.png)
Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves complex chemical reactions, including three-step substitution reactions. These processes result in the formation of intermediates with distinctive rings and functional groups. One example involves the synthesis of boric acid ester intermediates with benzene rings, as detailed in the work by Huang et al. (2021), where the structures were confirmed through spectroscopic methods like FTIR, NMR, and mass spectrometry, alongside X-ray diffraction (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds, as elucidated through spectroscopic analysis and single-crystal X-ray diffraction, reveals detailed information about their conformation. Density Functional Theory (DFT) studies, such as those conducted by Huang et al. (2021), offer insights into the molecular electrostatic potential and frontier molecular orbitals, helping to understand the physicochemical properties of the compounds (Huang et al., 2021).
Chemical Reactions and Properties
Compounds within this chemical category participate in various chemical reactions, leading to the formation of new compounds with diverse properties. For example, Malik and Khan (2014) synthesized derivatives that demonstrated anticonvulsant activities, indicating the potential for these compounds in therapeutic applications (Malik & Khan, 2014).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure and conformation, are critical for understanding their behavior in different environments. Studies like those by Prasad et al. (2018) provide valuable information on the crystal structure, which is essential for designing compounds with specific physical characteristics (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity, stability, and interactions with other molecules, are of significant interest. Research by Pancholia et al. (2016) on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones showcases the anti-mycobacterial potential of such compounds, highlighting their importance in medicinal chemistry (Pancholia et al., 2016).
Applications De Recherche Scientifique
Anticonvulsant Agents
A study by Malik and Khan (2014) synthesized novel benzo[d]thiazol derivatives and evaluated their anticonvulsant activities. These compounds, specifically (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone, showed potent anticonvulsant effects with a high protective index, suggesting their potential as anticonvulsant agents (Malik & Khan, 2014).
Antibacterial and Antimycobacterial Agents
Pandya et al. (2019) synthesized a library of benzo[d]thiazol derivatives and investigated their in vitro antibacterial and antimycobacterial activities. Several compounds displayed good to moderate activity against various bacterial strains, indicating their potential use in treating bacterial infections (Pandya et al., 2019).
Anti-mycobacterial Chemotypes
Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Their study synthesized and evaluated the anti-tubercular activity of these compounds against Mycobacterium tuberculosis. Some compounds demonstrated significant anti-mycobacterial potential with low cytotoxicity, suggesting their promise in anti-tuberculosis drug development (Pancholia et al., 2016).
Anticancer Agents
Vaidya et al. (2020) conducted a study on 1,2,4-oxadiazole derivatives with benzo[d]thiazole structures, evaluating their anticancer activity. Some compounds showed potent activity against various cancer cell lines, indicating the potential of benzo[d]thiazol derivatives in cancer treatment (Vaidya et al., 2020).
Antifungal and Antibacterial Screening
Landage et al. (2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives, including benzo[d]thiazol compounds. These compounds were screened for their antibacterial activities, revealing their potential as antimicrobial agents (Landage et al., 2019).
Multitargeted-Directed Ligands for Alzheimer’s Disease
Hafez et al. (2023) described new benzothiazole-based derivatives as histamine H3 receptor ligands with potential as multitargeted-directed ligands for Alzheimer’s disease treatment. These compounds showed promising activity against several biological targets relevant to Alzheimer’s disease (Hafez et al., 2023).
Orientations Futures
Propriétés
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-2-12-15(19)16(21-10-20-12)25-11-7-8-23(9-11)18(24)17-22-13-5-3-4-6-14(13)26-17/h3-6,10-11H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUURGFIIGPLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)
![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)
![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)
![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)


![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)
![2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2487653.png)

![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)